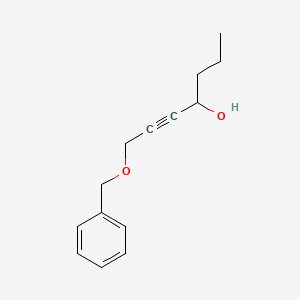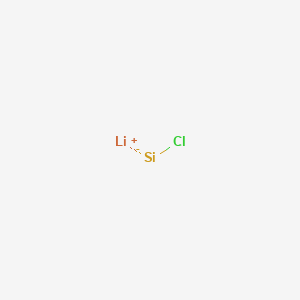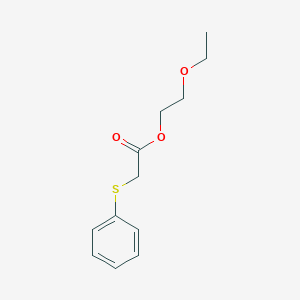
2-Ethoxyethyl (phenylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl (phenylsulfanyl)acetate is an organic compound with a unique structure that combines an ethoxyethyl group, a phenylsulfanyl group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-ethoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl (phenylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl (phenylsulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl (phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the ethoxyethyl and acetate groups.
Ethyl phenylsulfanylacetate: Similar but with an ethyl group instead of an ethoxyethyl group.
Uniqueness
2-Ethoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
174872-92-5 |
|---|---|
Fórmula molecular |
C12H16O3S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
2-ethoxyethyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-2-14-8-9-15-12(13)10-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
LVJAZWRUYYLLQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


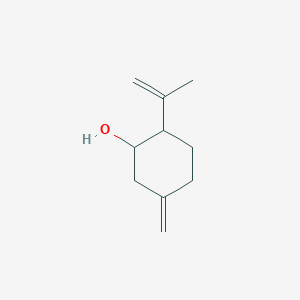
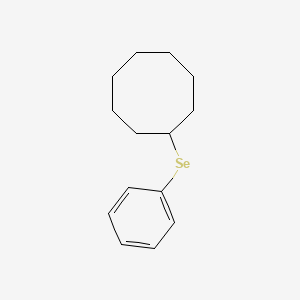
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
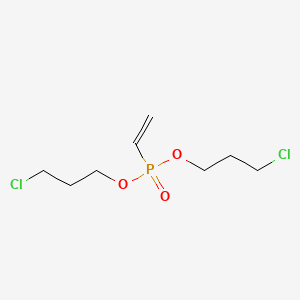
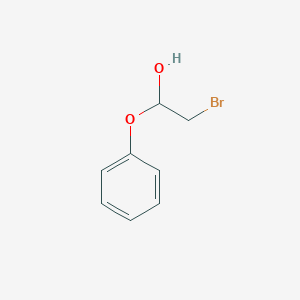
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
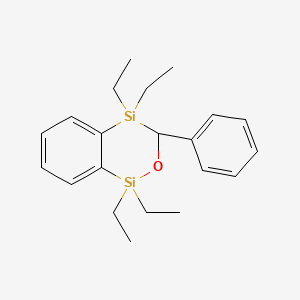
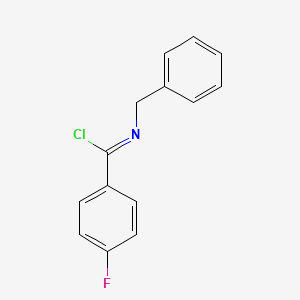
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
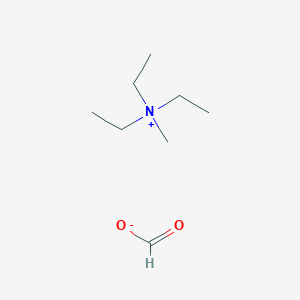
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
